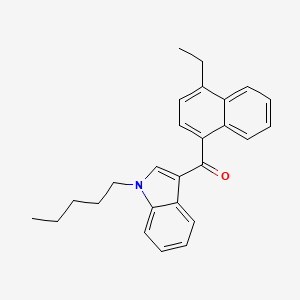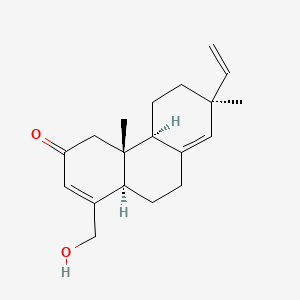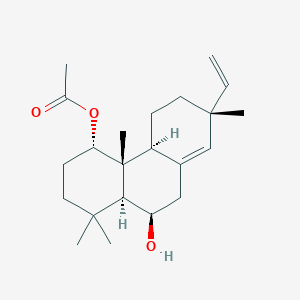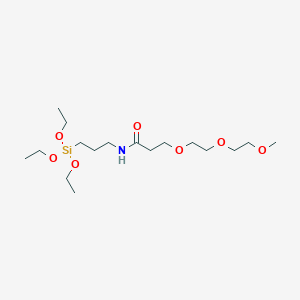
m-PEG3-amido-C3-triethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG3-triethoxysilane is a PEG Linker containing silicon.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Modification : Monodisperse magnetite nanoparticles modified with poly(ethylene glycol) (PEG), synthesized using a silane-functionalized PEG, demonstrate stability in water and potential for biomedical applications (Barrera, Herrera, & Rinaldi, 2009).
Hydrogel Development : A study developed a chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogel, highlighting its application in wound healing and regenerative medicine (Strehin, Nahas, Arora, Nguyen, & Elisseeff, 2010).
Polymer Functionalization : Research on Poly(2-alkyl/aryl-2-oxazoline)s (PAOx) explored the introduction of side-chain functionalities, expanding its biomedical applications (Mees & Hoogenboom, 2015).
Amphiphilic Gels and Hydrogels : Amphiphilic conetwork gels and hydrogels synthesized from biodegradable polymers like poly(amido amine) are useful for controlled release and tissue engineering (Bhingaradiya, Chandel, Bhalani, & Jewrajka, 2017).
Nanoparticle Immune System Interaction : A study on Poly(2-methyl-2-oxazoline)-coated silica nanoparticles revealed insights into their interaction with the human immune system, useful for nanoparticle engineering (Tavano et al., 2018).
PEG and PM-modified Proteins : Modification of proteins with PEG or PM tailors molecular properties for various biomedical applications, including therapeutic proteins (Inada et al., 1995).
Hydrosilylation Reactions : The synthesis of PEG functionalized ionic liquids and their application to hydrosilylation reactions were explored, improving catalytic activity and selectivity (Wu et al., 2008).
Hyperbranched Poly(amido amine)s : Hyperbranched poly(amido amine)s show strong emission after linking with short PEG chains, offering potential for cell imaging applications (Wang, Yu, Hong, & You, 2013).
Functionalization of Macromolecules : The use of strain-promoted alkyne azide cycloaddition for the functionalization of poly(amide)-based dendrons and dendrimers with PEG chains was investigated (Ornelas, Broichhagen, & Weck, 2010).
Drug Delivery Systems : A study on pH- and redox-responsive micelles based on PEG and cholesterol-conjugated poly(amido amine)s highlights their use in controlled drug delivery (Cheng, Kumar, Zhang, & Liu, 2014).
Eigenschaften
Produktname |
m-PEG3-amido-C3-triethoxysilane |
|---|---|
Molekularformel |
C17H37NO7Si |
Molekulargewicht |
395.57 |
IUPAC-Name |
3-[2-(2-methoxyethoxy)ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C17H37NO7Si/c1-5-23-26(24-6-2,25-7-3)16-8-10-18-17(19)9-11-21-14-15-22-13-12-20-4/h5-16H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
IBNFGFDJTAPCNY-UHFFFAOYSA-N |
SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOC)(OCC)OCC |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
m-PEG3-triethoxysilane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



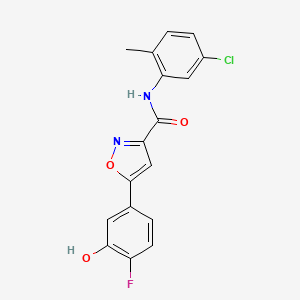
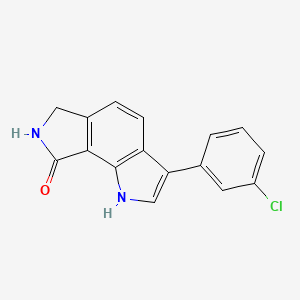
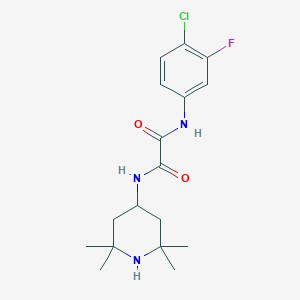

![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)
